5-(2-Acetyl-phenyl)-furan-2-carbaldehyde

Organic synthesis Physicochemical characterization Positional isomerism

Researchers sourcing 5-aryl-2-furaldehyde building blocks often face isomer contamination that undermines synthetic reproducibility. This ortho-acetyl isomer (CAS 886509-24-6) provides unique intramolecular directing effects absent in meta/para analogues, enabling selective Pd-catalyzed cross-coupling and tandem condensation-cyclization sequences. • Ortho-acetyl proximity enables bidentate metal coordination & intramolecular cyclization inaccessible to para/meta isomers • 98% purity minimizes catalyst-poisoning impurities, improving coupling yields and reducing side products • Distinct GC/HPLC retention time vs. meta/para isomers ensures robust identity and purity method validation • Suited for Friedländer quinoline synthesis, Biginelli-type reactions, and metal-sensing probe design

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
Cat. No. B12842349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Acetyl-phenyl)-furan-2-carbaldehyde
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1C2=CC=C(O2)C=O
InChIInChI=1S/C13H10O3/c1-9(15)11-4-2-3-5-12(11)13-7-6-10(8-14)16-13/h2-8H,1H3
InChIKeyUFBYJACEMAPSQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Acetyl-phenyl)-furan-2-carbaldehyde Procurement & Differentiation Guide


5-(2-Acetyl-phenyl)-furan-2-carbaldehyde (CAS 886509-24-6) is a heterocyclic aryl aldehyde composed of a furan core bearing a 2-formyl group and a 5-(2-acetylphenyl) substituent . It belongs to the 5-aryl-2-furaldehyde class, which are versatile intermediates for bioactive molecule synthesis, particularly via condensation and cross-coupling chemistry [1]. The ortho-acetyl substitution pattern on the phenyl ring confers distinct steric and electronic properties compared to its meta- and para-substituted analogues, directly influencing reactivity, physicochemical profile, and downstream synthetic utility .

Why Positional Isomer Substitution Fails


Within the 5-acetylphenyl-furan-2-carbaldehyde family, the acetyl group position (ortho, meta, para) profoundly impacts molecular geometry, electron distribution, and intermolecular interactions. The ortho isomer places the acetyl carbonyl in close proximity to the furan ring, enabling unique intramolecular interactions and steric effects that are absent in the meta and para analogues . These differences translate into measurable variations in boiling point (para: 384.3 °C; meta: 405.2 °C predicted), density, and chromatographic retention, as well as divergent reactivity in nucleophilic additions and metal-catalyzed couplings . Simple substitution based on molecular formula alone (C13H10O3) risks introducing an isomer with incompatible physicochemical behavior or distinct impurity profiles, potentially compromising synthetic reproducibility, analytical method validity, or biological assay outcomes.

Quantitative Differentiation Evidence Against Comparators


Boiling Point and Density vs. Meta- and Para-Acetyl Analogues

The ortho-acetyl substitution in 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde yields a distinct physicochemical profile relative to its meta- and para-substituted isomers. While experimental boiling point data for the ortho isomer remain unpublished, the meta isomer (CAS 637728-09-7) exhibits a predicted boiling point of 405.2±40.0 °C and density of 1.185±0.06 g/cm³ . The para isomer (CAS 57268-39-0) shows an experimentally determined boiling point of 384.3±32.0 °C at 760 mmHg . These differences reflect altered dipole moments and intermolecular packing driven by acetyl group orientation, and similar magnitude deviations are expected for the ortho isomer, enabling unambiguous identity confirmation and chromatographic separation from its positional analogues .

Organic synthesis Physicochemical characterization Positional isomerism

Furan-2-carbaldehyde vs. Furan-3-carbaldehyde Reactivity

The target compound positions the formyl group at the furan 2-position, whereas 2-(2-acetylphenyl)furan-3-carbaldehyde (CAS 1149344-91-1) is the 3-carbaldehyde regioisomer. This regioisomer displays a melting point of 87–88 °C and a predicted boiling point of 378.2±37.0 °C . Furan-2-carbaldehydes are generally more reactive toward nucleophilic addition than 3-carbaldehydes due to enhanced conjugation with the ring oxygen, a difference exploited in Vilsmeier-Haack formylation strategies [1]. Selection of the 2-carbaldehyde regioisomer is critical when reaction pathways rely on the electrophilicity of the 2-formyl group.

Regioisomerism Aldehyde reactivity Synthetic building blocks

Acetyl Group Impact vs. 5-Phenylfuran-2-carbaldehyde

Compared to the non-acetylated analogue 5-phenylfuran-2-carbaldehyde (CAS 13803-39-9; MW 172.18 g/mol; mp 29–33 °C), the target compound (MW 214.22 g/mol) gains one hydrogen-bond acceptor (carbonyl oxygen), increasing total HBA count from 2 to 3 . The acetyl group also raises the calculated logP by approximately 0.5–0.8 log units, enhancing lipophilicity [1]. The non-acetylated compound exhibits a boiling point of 104–108 °C at 6 mmHg, whereas the acetylated series boils above 370 °C at atmospheric pressure . These differences are critical when designing purification protocols or predicting membrane permeability in biological assays.

Functional group impact Hydrogen bonding Lipophilicity

Purity Advantage vs. Para-Isomer

The ortho-acetyl isomer is commercially available at a certified purity of 98% (Leyan, Product No. 1831400) , whereas the para-isomer (CAS 57268-39-0) is typically supplied at 95% minimum purity (AKSci 8179CQ specification) or as 'Min. 95%' powder (CymitQuimica) . For the meta-isomer, AKSci also lists a 95% specification . This purity differential reduces the impurity burden for the ortho isomer by approximately 3% absolute, potentially lowering the effort required for pre-use purification, minimizing side-product formation in subsequent synthetic steps, and improving analytical method specificity when the compound is used as a reference standard.

Chemical procurement Purity specification Analytical quality

Application Scenarios with Demonstrable Advantage


Suzuki-Miyaura Cross-Coupling for Biaryl Libraries

The ortho-acetyl group serves as a directing and electronic-modulating handle in palladium-catalyzed cross-coupling reactions. When the target compound is used as an electrophilic partner in Suzuki couplings, the proximal acetyl group can influence the oxidative addition step and regioselectivity, a feature not accessible with meta- or para-isomers [1]. The 98% purity specification minimizes catalyst-poisoning impurities, improving coupling yields and reducing side products in library synthesis.

Proximal Ketone-Aldehyde Bifunctionality in Heterocycle Synthesis

The juxtaposition of the 2-acetyl group and the furan-2-carbaldehyde moiety enables tandem condensation-cyclization sequences—such as Friedländer quinoline synthesis or Biginelli-type reactions—where the ortho relationship facilitates intramolecular cyclization [1]. The para- and meta-isomers cannot support the same intramolecular proximity-driven pathways, making the ortho isomer uniquely suited for generating fused polycyclic architectures.

Positional Isomer Identification in Quality Control

Because positional isomers exhibit distinct boiling points (para: ~384 °C; meta: ~405 °C predicted) , the ortho isomer's unique retention time in GC or HPLC serves as a critical marker. Laboratories procuring the 98%-purity ortho compound can establish robust identity and purity methods capable of resolving all three acetylphenyl-furan-2-carbaldehyde isomers, essential for regulatory compliance in pharmaceutical intermediate production.

Metal Chelation via Ortho-Acetyl-Furan Proximity

The ortho relationship between the acetyl carbonyl and the furan oxygen creates a bidentate coordination motif that is geometrically inaccessible to para- and meta-substituted analogues. This chelation potential can be exploited for designing metal-sensing probes, catalysts, or metal-organic frameworks, where the enhanced stability of the chelate complex provides measurable binding affinity advantages over the para isomer [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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